
4-溴-3-氟苯甲醚
概述
描述
4-Bromo-3-fluoroanisole is a halo-aryl compound . It has the molecular formula C7H6BrFO and a molecular weight of 205.03 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Bromo-3-fluoroanisole is1S/C7H6BrFO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 . This indicates that the molecule consists of a bromine atom and a fluorine atom attached to a benzene ring, with a methoxy group also attached to the ring . Chemical Reactions Analysis
In organic synthesis transformations, the bromine atom in 4-Bromo-3-fluoroanisole can undergo Suzuki coupling reactions with arylboronic acids or boronic esters catalyzed by transition metal palladium .Physical And Chemical Properties Analysis
4-Bromo-3-fluoroanisole is a liquid at room temperature . It has a density of 1.60 , a boiling point of 216 °C , and a flash point of 85 °C .科学研究应用
Organic Synthesis
4-Bromo-3-fluoroanisole is a valuable intermediate in organic synthesis. It is used in Suzuki–Miyaura coupling reactions , which are pivotal for forming carbon-carbon bonds . This compound’s ability to act as an electrophile allows for the introduction of fluorinated phenyl rings into complex organic molecules, which is crucial for the development of pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 4-Bromo-3-fluoroanisole serves as a building block for the synthesis of various drug molecules. It is particularly useful in the construction of molecules that require a halogenated aromatic ring as part of their structure, which can be critical for the biological activity of the drug .
Material Science
The compound finds applications in material science, particularly in the synthesis of organic compounds that form the basis of optoelectronic materials . Its bromo and fluoro substituents can influence the electronic properties of materials, making it a compound of interest for developing new materials with specific electronic characteristics .
Environmental Science
While direct applications in environmental science research are not extensively documented, the compound’s role in synthesizing other chemicals suggests its indirect involvement in environmental studies. For instance, compounds synthesized using 4-Bromo-3-fluoroanisole may be used to study environmental pollutants or develop sensors for environmental monitoring .
Biochemistry
4-Bromo-3-fluoroanisole is utilized in biochemistry research as an intermediate for synthesizing biochemical compounds. Its incorporation into bioactive molecules can help in studying biological pathways and processes .
Industrial Applications
Industrially, 4-Bromo-3-fluoroanisole is used in the synthesis of complex molecules. Its role as an intermediate in various chemical reactions makes it a staple in the chemical industry, where it is used to produce a wide range of products, from pharmaceuticals to materials for electronic devices .
安全和危害
作用机制
Target of Action
4-Bromo-3-fluoroanisole is a halo-aryl compound , suggesting that it may interact with mGlu1 receptors or related biochemical pathways.
Biochemical Pathways
Given its use in the preparation of mGlu1 receptor enhancers , it may be involved in modulating glutamatergic neurotransmission or related biochemical pathways
Result of Action
As a precursor in the synthesis of mGlu1 receptor enhancers , it may contribute to the enhancement of glutamatergic neurotransmission, but the specific effects would depend on the final compound structure
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Bromo-3-fluoroanisole is not clearly defined in the available literature. Factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and activity. For instance, it should be stored in a dark place, sealed, and at room temperature
属性
IUPAC Name |
1-bromo-2-fluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANVIFOBBVAKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961218 | |
| Record name | 1-Bromo-2-fluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoroanisole | |
CAS RN |
458-50-4, 408-50-4 | |
| Record name | 1-Bromo-2-fluoro-4-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-fluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

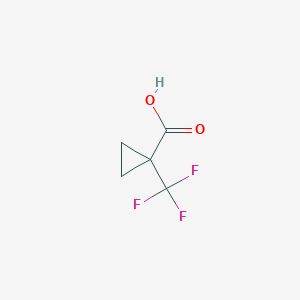
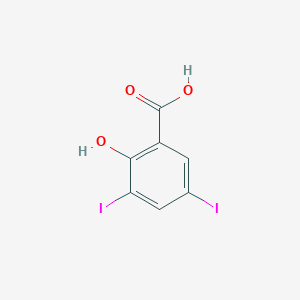
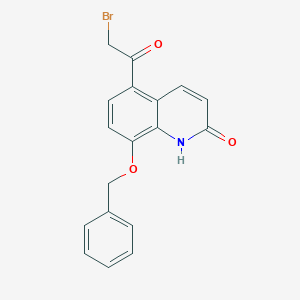
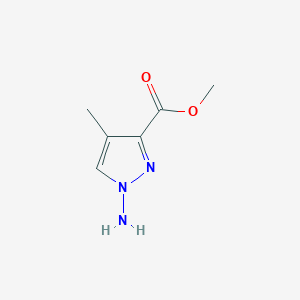
![5-Methoxy-3-methylbenzo[d]isoxazole](/img/structure/B122357.png)


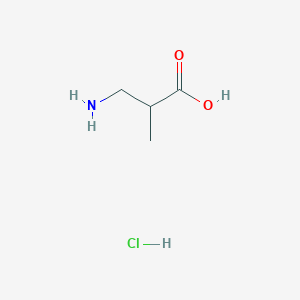

![(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B122369.png)

![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)

